(2E)-3-(2-Ethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
Overview
Description
(2E)-3-(2-Ethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as 2-Ethoxy-3-(3-nitrophenyl)acrylaldehyde or ENPA.
Scientific Research Applications
(2E)-3-(2-Ethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one has potential applications in various fields of scientific research. One of the most significant applications is in the field of organic electronics, where it can be used as a building block for the synthesis of organic semiconductors. It has been reported that ENPA exhibits good electron-transporting properties, making it a suitable candidate for the development of organic field-effect transistors and organic solar cells.
Mechanism of Action
The mechanism of action of (2E)-3-(2-Ethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one is not well understood. However, it has been reported that the compound exhibits good electron-transporting properties, which may be due to its conjugated system of double bonds. This property makes it a suitable candidate for the development of organic semiconductors.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of (2E)-3-(2-Ethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one. However, it has been reported that the compound exhibits good biocompatibility, making it a suitable candidate for biomedical applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of (2E)-3-(2-Ethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one is its good electron-transporting properties, which make it a suitable candidate for the development of organic semiconductors. However, one of the limitations of this compound is its limited solubility in common organic solvents, which can hinder its use in certain applications.
Future Directions
There are several future directions for the research and development of (2E)-3-(2-Ethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one. One of the most significant directions is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the exploration of its potential applications in the field of organic electronics, such as the development of organic field-effect transistors and organic solar cells. Additionally, the biocompatibility of the compound makes it a suitable candidate for biomedical applications, such as drug delivery and tissue engineering. Further research is needed to explore these potential applications.
Conclusion:
(2E)-3-(2-Ethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one is a chemical compound that has potential applications in various fields of scientific research. Its good electron-transporting properties make it a suitable candidate for the development of organic semiconductors, while its biocompatibility makes it a suitable candidate for biomedical applications. Further research is needed to explore its potential applications and to develop new synthetic methods that can improve the yield and purity of the compound.
properties
IUPAC Name |
(E)-3-(2-ethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-2-22-17-9-4-3-6-13(17)10-11-16(19)14-7-5-8-15(12-14)18(20)21/h3-12H,2H2,1H3/b11-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOKYABWMUWQOO-ZHACJKMWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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